2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 94838-82-1) is a boronic ester derivative featuring a benzodioxole substituent. Its molecular formula is C₁₃H₁₇BO₄, with a molecular weight of 248.08 g/mol . The compound is synthesized via palladium-catalyzed decarbonylative borylation of amides, yielding 76% as a white solid . Key spectral data includes:
- ¹H NMR (CDCl₃): δ 7.36 (d, J = 7.7 Hz, 1H), 7.24 (s, 1H), 6.83 (d, J = 7.6 Hz, 1H), 1.33 (s, 12H) .
- ¹³C NMR: δ 150.29, 147.32, 129.85, 114.07, 108.42, 100.86, 83.84, 24.97 .
It serves as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and heterocycles .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPRBAFKGOJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375243 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-82-1 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94838-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various cellular targets, including enzymes and receptors.
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific biochemical context and may involve both covalent and non-covalent binding.
Cellular Effects
Some studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels.
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a boron-containing dioxaborolane ring and a benzo[d][1,3]dioxole moiety. Its unique structure contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, compounds incorporating benzo[d][1,3]dioxole moieties have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxic Effects
A study synthesized various thiourea derivatives containing benzo[d][1,3]dioxole and evaluated their cytotoxic effects on several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. The results demonstrated that many of these compounds exhibited significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin.
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) | Doxorubicin IC50 |
|---|---|---|---|---|
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM | 7.46 µM |
| Compound B | 3.00 µM | 2.10 µM | 5.00 µM | 8.29 µM |
| Compound C | 4.00 µM | 3.50 µM | 6.00 µM | 4.56 µM |
These findings suggest that compounds with the benzo[d][1,3]dioxole structure may be effective in targeting cancer cells while exhibiting low toxicity towards normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer effects of these compounds have been explored in various studies:
- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Apoptosis Pathway Modulation : Studies have shown alterations in apoptosis-related proteins such as Bax and Bcl-2 following treatment with these compounds.
- Cell Cycle Arrest : Analysis indicates that these compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Additional Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting other biological activities:
- Anti-inflammatory Effects : Some derivatives have been investigated for their potential to reduce inflammation in models of lung diseases such as COPD.
- Antioxidant Activity : The presence of the dioxole moiety may contribute to antioxidant properties, which can protect cells from oxidative stress.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in drug development due to its structural similarity to known pharmacophores. Its boron atom can enhance the biological activity of drugs by improving their interaction with biological targets.
Case Studies
- Anticancer Activity: Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, studies on related dioxaborolanes have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects: Some derivatives of boron compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. This highlights the potential of 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in treating conditions like Alzheimer's disease .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as cross-coupling reactions and as a boronate ester in Suzuki reactions.
Applications
- Suzuki Coupling Reactions: The compound can be utilized as a boronate ester in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .
- Synthesis of Novel Materials: The incorporation of this compound into polymer matrices can lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength.
Materials Science
The incorporation of boron compounds into materials science has led to advancements in the development of sensors and catalysts.
Innovations
- Boron-Doped Materials: The use of boron compounds like this compound can enhance the conductivity and catalytic properties of materials used in electronic devices and catalysis .
- Nanocomposites: Research into nanocomposites incorporating this dioxaborolane has shown improved mechanical properties and thermal stability compared to traditional composites.
Comparative Analysis Table
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of tumor growth |
| Neuroprotective effects | Potential treatment for neurodegeneration | |
| Organic Synthesis | Suzuki coupling reactions | Formation of biaryl compounds |
| Synthesis of novel materials | Enhanced properties | |
| Materials Science | Boron-doped materials | Improved conductivity |
| Nanocomposites | Enhanced mechanical properties |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound is compared to six analogues (Table 1), differing in substituents and heterocyclic cores:
Key Observations :
- Heterocyclic Diversity : The target compound and cyclopropane/ene analogues retain the benzodioxole core, while others incorporate thiophene, isoxazole, or halogenated aryl groups.
- Steric and Electronic Effects : Chlorine substituents (e.g., 3,5-dichlorophenyl) enhance electrophilicity for cross-coupling, whereas methoxy groups (e.g., 4-methoxyphenyl) modulate electron density .
Key Observations :
Q & A
What are the key challenges in synthesizing 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high enantiomeric purity?
Level : Advanced
Answer :
Enantioselective synthesis of this compound requires precise control over boron-containing intermediates. A modified protocol using 3 equivalents of boryl cyclopropene and chiral catalysts achieves up to 98% enantiomeric excess (ee) , as demonstrated in enantioselective α-boryl carbene transformations. Key steps include:
- Chiral induction : Use of chiral auxiliaries or transition-metal catalysts to direct stereochemistry.
- Purification : Column chromatography with hexane/CHCl₃ (60:40) or hexane/ethyl acetate gradients to isolate enantiomers .
Data Table :
| Reaction Condition | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Procedure A (3 equiv cyclopropene) | 89 | 94 | |
| Procedure C (chiral catalyst) | 98 | 98 |
How does the benzo[d][1,3]dioxol-5-yl substituent influence the reactivity of this boronic ester in cross-coupling reactions?
Level : Intermediate
Answer :
The electron-rich benzo[d][1,3]dioxole ring enhances stability and directs regioselectivity in Suzuki-Miyaura couplings . For example:
- Palladium-catalyzed allyl–aryl cross-coupling with diborylmethane yields diarylmethane derivatives in 53–84% yield .
- Silver carbonate additives improve coupling efficiency by stabilizing reactive intermediates during β-arylation of thiophenes .
Mechanistic Insight :
The dioxole group stabilizes boron via conjugation, reducing protodeboronation side reactions.
What analytical techniques are critical for characterizing boron-linked carbons in this compound?
Level : Basic
Answer :
- ¹H/¹³C NMR : Direct detection of boron-bound carbons is challenging due to quadrupolar relaxation broadening . Use decoupling techniques or indirect assignment via neighboring protons (e.g., methyl groups at δ 1.0–1.3 ppm for tetramethyl dioxaborolane) .
- HRMS (DART) : Validates molecular weight with <5 ppm error (e.g., [M]+ calculated: 258.0214; found: 258.0215) .
How can researchers optimize reaction conditions for radical-polar crossover reactions involving this boronic ester?
Level : Advanced
Answer :
- Radical Initiation : Use AIBN or light to generate radicals from dienylboronate complexes.
- Solvent System : THF or DMF at 60–80°C ensures solubility of boron intermediates.
- Additives : Boric acid-impregnated silica gel minimizes boron hydrolysis during purification .
Example : PdCl₂ catalysis with B₂(pin)₂ in THF achieves 84% yield in allyl–aryl cross-couplings .
What are the limitations of using this compound in stereoselective synthesis?
Level : Intermediate
Answer :
- Steric Hindrance : The tetramethyl dioxaborolane group may reduce reactivity in sterically demanding substrates.
- Stereochemical Drift : Prolonged reaction times or acidic conditions can erode enantiomeric purity. Mitigate with low-temperature protocols (<0°C) and inert atmospheres .
How does this compound compare to structurally similar boronic esters in catalytic applications?
Level : Advanced
Answer :
| Compound | Reactivity | Application | Yield (%) |
|---|---|---|---|
| 2-(Benzo[b]thiophen-5-yl) analog | Moderate | Thiophene arylation | 50 |
| 4-Cyano-2-fluorophenyl analog | High | Fluorinated drug intermediates | 75 |
| Benzo[d][1,3]dioxol-5-yl (this compound) | High | Enantioselective carbocycle formation | 89–98 |
| The benzo[d][1,3]dioxol-5-yl group offers superior electron density for stabilizing transition states in asymmetric catalysis. |
What safety protocols are recommended for handling this compound?
Level : Basic
Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
